Atom Economy and Step Reduction vs. N-Boc Analogs
The target compound, with its free secondary amine, allows for direct late-stage functionalization. In contrast, the most common alternative, 6-Bromo-3-(1-Boc-piperidin-4-yl)-1H-indole, necessitates an additional quantitative deprotection step (typically TFA or HCl) as the final transformation. This single operational difference results in a measurable reduction in synthetic step count (1 step) and an improvement in overall atom economy by avoiding the introduction and subsequent removal of the Boc protecting group (C5H9O2, MW 101.12 g/mol) [1].
| Evidence Dimension | Synthetic Steps Required to Yield Final Deprotected Amine |
|---|---|
| Target Compound Data | 0 additional steps after incorporation |
| Comparator Or Baseline | 1 additional deprotection step for N-Boc-6-Bromo-3-(piperidin-4-yl)-1H-indole |
| Quantified Difference | Reduction of 1 synthetic step; elimination of 101.12 g/mol protecting group waste |
| Conditions | Standard medicinal chemistry workflows for parallel library synthesis |
Why This Matters
Reducing a single step in a multi-step linear synthesis directly correlates with higher final yields and faster delivery of target molecules for biological screening, making the unprotected compound the more efficient choice for procurement.
- [1] N. Kitazawa, K. Ueno, A. Sasaki, et al. Synthesis and evaluation of indoline and indole derivatives as a dual antagonist for 5-HT1A and 5-HT2 receptor. 219th ACS Natl Meet (March 26 2000, San Francisco) 2000, Abst MEDI 97. View Source
